molecular formula C6H10Br2O2 B1362522 Ethyl 3-bromo-2-(bromomethyl)propionate CAS No. 58539-11-0

Ethyl 3-bromo-2-(bromomethyl)propionate

Cat. No.: B1362522
CAS No.: 58539-11-0
M. Wt: 273.95 g/mol
InChI Key: GKSCTYSHDIGNGC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-bromo-2-(bromomethyl)propionate can be synthesized through the bromination of ethyl 3-bromopropionate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization .

Mechanism of Action

The mechanism of action of ethyl 3-bromo-2-(bromomethyl)propionate involves its reactivity towards nucleophiles and reducing agents. The bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. In reduction reactions, the compound undergoes hydrogenation, leading to the formation of reduced products .

Properties

IUPAC Name

ethyl 3-bromo-2-(bromomethyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Br2O2/c1-2-10-6(9)5(3-7)4-8/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSCTYSHDIGNGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50309737
Record name Ethyl 3-bromo-2-(bromomethyl)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50309737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58539-11-0
Record name 58539-11-0
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Record name Ethyl 3-bromo-2-(bromomethyl)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50309737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-Bromo-2-(bromomethyl)propionate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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